molecular formula C14H30N2 B5849236 N',N'-diethyl-N-methyl-N-(4-methylcyclohexyl)ethane-1,2-diamine

N',N'-diethyl-N-methyl-N-(4-methylcyclohexyl)ethane-1,2-diamine

Cat. No.: B5849236
M. Wt: 226.40 g/mol
InChI Key: YXQDFWDAEBDGPN-UHFFFAOYSA-N
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Description

N’,N’-diethyl-N-methyl-N-(4-methylcyclohexyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amine groups attached to an ethane backbone, with additional substituents including diethyl, methyl, and 4-methylcyclohexyl groups

Properties

IUPAC Name

N',N'-diethyl-N-methyl-N-(4-methylcyclohexyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2/c1-5-16(6-2)12-11-15(4)14-9-7-13(3)8-10-14/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQDFWDAEBDGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)C1CCC(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-methyl-N-(4-methylcyclohexyl)ethane-1,2-diamine typically involves the reaction of appropriate amine precursors under controlled conditions. One common method involves the alkylation of N-methylcyclohexylamine with diethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction parameters. Catalysts such as palladium or nickel complexes are often used to facilitate the reaction and improve yield.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-methyl-N-(4-methylcyclohexyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically amine oxides or nitro compounds.

    Reduction: The primary products are secondary amines or tertiary amines.

    Substitution: The products depend on the substituents introduced, such as N-alkylated or N-acylated derivatives.

Scientific Research Applications

N’,N’-diethyl-N-methyl-N-(4-methylcyclohexyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound can act as a chelating agent in biochemical assays.

    Industry: The compound is used in the synthesis of polymers and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-methyl-N-(4-methylcyclohexyl)ethane-1,2-diamine involves its ability to interact with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic processes. Additionally, its amine groups can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: Similar structure but lacks the cyclohexyl and diethyl groups.

    N-Methylethylenediamine: Contains a methyl group but lacks the cyclohexyl and diethyl groups.

    N,N’-Diethyl-1,2-ethanediamine: Similar structure but lacks the methyl and cyclohexyl groups.

Uniqueness

N’,N’-diethyl-N-methyl-N-(4-methylcyclohexyl)ethane-1,2-diamine is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the formation of stable coordination complexes and in the design of selective catalysts.

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